molecular formula C30H34N2O6 B1192981 JTE-952

JTE-952

Numéro de catalogue: B1192981
Poids moléculaire: 518.6 g/mol
Clé InChI: LTTJGQBDGMNWHJ-SANMLTNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JTE-952 est un nouveau composé connu pour son inhibition puissante et sélective du récepteur du facteur stimulant les colonies 1 (CSF1R). Ce récepteur est une protéine-tyrosine kinase spécifiquement exprimée dans les cellules de lignée monocytaire, telles que les monocytes et les macrophages. This compound a montré un potentiel significatif dans le traitement de diverses maladies inflammatoires, y compris la polyarthrite rhumatoïde, en inhibant l'activité du CSF1R .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JTE-952 implique plusieurs étapes, en commençant par la préparation du noyau azétidine. L'intermédiaire clé, (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-méthoxyphényl]azétidine-1-yl}carbonyl)pyridin-4-yl]méthoxy}propane-1,2-diol, est synthétisé par une série de réactions impliquant une cyclisation, un couplage et des transformations de groupes fonctionnels . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Cela implique l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour produire du this compound en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions

JTE-952 subit diverses réactions chimiques, notamment:

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de this compound, chacun ayant potentiellement des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique:

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité du CSF1R. Cette inhibition empêche la phosphorylation du CSF1R dans les macrophages humains, bloquant ainsi la prolifération de ces cellules induite par le CSF1. Le composé inhibe également la production de cytokines pro-inflammatoires, telles que le facteur de nécrose tumorale-alpha, en réponse à une stimulation par le lipopolysaccharide . Cette double action fait de this compound un agent anti-inflammatoire puissant.

Applications De Recherche Scientifique

Pharmacological Properties

JTE-952 has been characterized as a selective inhibitor of CSF1R with a half-maximal inhibitory concentration (IC50) of 11.1 nmol/L. It effectively inhibits CSF1-induced proliferation of human macrophages and demonstrates minimal activity against other kinases, indicating its specificity for CSF1R . The compound also suppresses lipopolysaccharide-induced pro-inflammatory cytokine production, showcasing its potential as an anti-inflammatory agent .

Rheumatoid Arthritis

Research has extensively documented the efficacy of this compound in models of rheumatoid arthritis:

  • Inhibition of Osteoclast Formation : this compound completely inhibited osteoclast differentiation from human monocytes with an IC50 of 2.8 nmol/L. In mouse models of collagen-induced arthritis, it significantly reduced bone destruction and inflammation .
  • Combination Therapy : Studies indicate that combining this compound with methotrexate enhances therapeutic outcomes compared to either treatment alone. This combination therapy effectively reduces both bone destruction and arthritis severity .

Methotrexate-Refractory Pathology

A specific study demonstrated that this compound improved outcomes in a rat model exhibiting methotrexate-refractory pathology. The compound significantly alleviated symptoms and reduced joint inflammation, suggesting its potential as an alternative treatment for patients who do not respond to conventional therapies .

Case Study 1: Efficacy in Collagen-Induced Arthritis

In a controlled study, mice treated with this compound showed a marked decrease in arthritis severity and bone destruction scores compared to untreated controls. The number of tartrate-resistant acid phosphatase-positive cells (indicative of osteoclasts) was significantly lower in treated groups, underscoring the compound's effectiveness in mitigating joint damage .

Case Study 2: Combination with Methotrexate

Another study highlighted the synergistic effects of this compound when administered alongside methotrexate. This combination resulted in superior clinical outcomes in terms of joint inflammation and structural integrity compared to monotherapy .

Summary Table of this compound Applications

Application AreaFindingsReference
Pharmacological Properties Potent CSF1R inhibition; minimal off-target effects
Rheumatoid Arthritis Complete inhibition of osteoclast differentiation; significant reduction in bone destruction
Combination Therapy Enhanced efficacy when combined with methotrexate
Methotrexate-Refractory Cases Improved outcomes in rat models resistant to methotrexate

Mécanisme D'action

JTE-952 exerts its effects by selectively inhibiting the activity of CSF1R. This inhibition prevents the phosphorylation of CSF1R in human macrophages, thereby blocking the CSF1-induced proliferation of these cells. The compound also inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha, in response to lipopolysaccharide stimulation . This dual action makes this compound a potent anti-inflammatory agent.

Activité Biologique

JTE-952 is a novel compound recognized for its potent biological activity as a colony stimulating factor 1 receptor (CSF1R) inhibitor. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, particularly in the context of inflammatory diseases such as rheumatoid arthritis (RA).

Overview of this compound

This compound is an orally available azetidine compound that selectively inhibits CSF1R, a receptor critical for the differentiation and survival of monocytes and macrophages. The chemical structure of this compound includes a complex arrangement designed to enhance its specificity and efficacy against CSF1R.

Key Characteristics:

  • Chemical Structure : (2S)-3-{[2-({3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidine-1-yl}carbonyl)pyridin-4-yl]methoxy}propane-1,2-diol
  • Inhibitory Concentration :
    • CSF1R: IC50 = 11.1 nmol/L
    • Osteoclast differentiation: IC50 = 2.8 nmol/L

This compound exerts its biological effects primarily through the inhibition of CSF1R kinase activity. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to macrophage activation and osteoclast differentiation, which are pivotal in inflammatory processes.

Inhibition of Proinflammatory Cytokines

Studies have shown that this compound significantly reduces the production of proinflammatory cytokines in human macrophages. For instance, it effectively inhibited lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory responses.

In Vitro Studies

In vitro studies demonstrate that this compound can completely inhibit osteoclast differentiation from human monocytes at very low concentrations. This property is particularly relevant in the context of RA, where osteoclasts play a crucial role in bone destruction.

In Vivo Studies

In animal models, this compound has shown promising results in attenuating disease severity:

  • Collagen-Induced Arthritis Model : Administration of this compound resulted in significant reductions in bone destruction scores and inflammation markers.
  • Combination Therapy : When used alongside methotrexate, this compound enhanced therapeutic outcomes compared to either treatment alone.

Case Studies and Research Findings

The following table summarizes key findings from various studies investigating the effects of this compound on inflammatory conditions:

Study TypeModelDoseKey Findings
In VitroHuman Monocytes2.8 nmol/LComplete inhibition of osteoclast differentiation
In VivoCollagen-Induced Arthritis Mice≥3 mg/kgReduced severity of arthritis and bone destruction
Combination TherapyRA ModelThis compound + MethotrexateEnhanced reduction in inflammation and bone damage

Clinical Implications

Given its specific action on CSF1R and its ability to inhibit osteoclast formation, this compound holds potential as a therapeutic agent for treating RA and possibly other inflammatory diseases characterized by excessive macrophage activity. Its oral bioavailability enhances its attractiveness as a treatment option.

Propriétés

Formule moléculaire

C30H34N2O6

Poids moléculaire

518.6 g/mol

Nom IUPAC

[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone

InChI

InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1

Clé InChI

LTTJGQBDGMNWHJ-SANMLTNESA-N

SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

SMILES isomérique

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COC[C@H](CO)O)OCC4=CC=C(C=C4)C5CC5

SMILES canonique

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

JTE-952;  JTE 952;  JTE952

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of the crude {3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone prepared in (8) in THF (10 mL) was added 1 N hydrochloric acid (5 mL). The reaction mixture was stirred at RT for 3 hr. The reaction mixture was quenched with aqueous 1 N NaOH and saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by preparative thin-layer chromatography (Developing solvent: chloroform/methanol=8/1) to give the title compound (0.30 g, 38%).
Name
{3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JTE-952
Reactant of Route 2
Reactant of Route 2
JTE-952
Reactant of Route 3
JTE-952
Reactant of Route 4
JTE-952
Reactant of Route 5
Reactant of Route 5
JTE-952
Reactant of Route 6
JTE-952

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.